molecular formula C20H19BrN2O4S B2767263 (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide CAS No. 865175-10-6

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

Cat. No.: B2767263
CAS No.: 865175-10-6
M. Wt: 463.35
InChI Key: CWLGJBWPPKRKHQ-XDOYNYLZSA-N
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Description

The compound seems to be a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known to have various biological activities and are used in medicinal chemistry .

Scientific Research Applications

Structure-Function Relationship in Thiazolides

Research has explored the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells. Thiazolides, including derivatives like bromo-thiazolides, have shown potential in inducing cell death in colon carcinoma cell lines. These compounds interact with detoxification enzymes such as glutathione S-transferase, highlighting their potential in cancer research and therapy (Brockmann et al., 2014).

Photodynamic Therapy Applications

Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been studied for their high singlet oxygen quantum yield, demonstrating significant potential for photodynamic therapy (PDT) in treating cancer. These compounds exhibit good fluorescence properties and photodegradation quantum yield, essential for effective Type II photosensitizers in PDT applications (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Reactivity

Studies have also focused on the synthesis and reactivity of related compounds. For example, the synthesis of N-allyl-2,3-dihydrobenzoxazol-2-ylidene complexes of chromium(0) and tungsten(0) reveals insights into the structural modifications and potential applications of similar thiazole derivatives in catalysis and material science (Tamm & Hahn, 1999).

Antimicrobial Applications

Research on fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial analogs. These compounds, synthesized through conventional and microwave methods, have been evaluated against various bacteria and fungi, demonstrating the potential of thiazole derivatives in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Properties

IUPAC Name

N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O4S/c1-5-8-23-14-7-6-13(21)11-17(14)28-20(23)22-19(24)12-9-15(25-2)18(27-4)16(10-12)26-3/h5-7,9-11H,1,8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLGJBWPPKRKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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